N-(2,2-diethyl-3-methoxycyclobutyl)-4-(methanesulfonamido)-N-methylbenzamide
Description
“N-(2,2-diethyl-3-methoxycyclobutyl)-4-(methanesulfonamido)-N-methylbenzamide” is a synthetic organic compound. Its structure suggests it may have applications in various fields such as medicinal chemistry, pharmaceuticals, or materials science. The compound’s unique combination of functional groups could impart specific chemical and physical properties.
Properties
IUPAC Name |
N-(2,2-diethyl-3-methoxycyclobutyl)-4-(methanesulfonamido)-N-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4S/c1-6-18(7-2)15(12-16(18)24-4)20(3)17(21)13-8-10-14(11-9-13)19-25(5,22)23/h8-11,15-16,19H,6-7,12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKXJEOVZSLGHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(CC1OC)N(C)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,2-diethyl-3-methoxycyclobutyl)-4-(methanesulfonamido)-N-methylbenzamide” likely involves multiple steps, including the formation of the cyclobutyl ring, introduction of the methoxy group, and subsequent functionalization to attach the sulfonamide and benzamide groups. Typical reaction conditions might include:
Cyclobutyl ring formation: This could involve a [2+2] cycloaddition reaction.
Methoxy group introduction: This might be achieved through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Sulfonamide formation: This could involve the reaction of an amine with a sulfonyl chloride.
Benzamide formation: This might involve the reaction of an amine with a benzoyl chloride.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
“N-(2,2-diethyl-3-methoxycyclobutyl)-4-(methanesulfonamido)-N-methylbenzamide” could undergo various chemical reactions, including:
Oxidation: Potentially forming sulfoxides or sulfones.
Reduction: Reducing the sulfonamide group to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various synthetic transformations.
Biology
In biology, it might be investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine
In medicine, it could be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In industry, it might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if it has biological activity, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other sulfonamides, benzamides, or cyclobutyl-containing molecules. Examples could be:
- N-(2,2-diethyl-3-methoxycyclobutyl)-4-aminobenzamide
- N-(2,2-diethyl-3-methoxycyclobutyl)-4-(methylsulfonylamino)-N-methylbenzamide
Uniqueness
The uniqueness of “N-(2,2-diethyl-3-methoxycyclobutyl)-4-(methanesulfonamido)-N-methylbenzamide” would lie in its specific combination of functional groups, which could impart unique chemical and physical properties, making it valuable for specific applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
